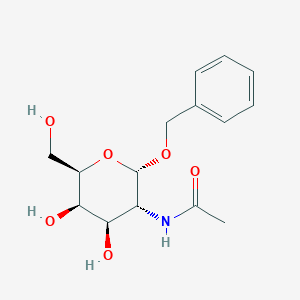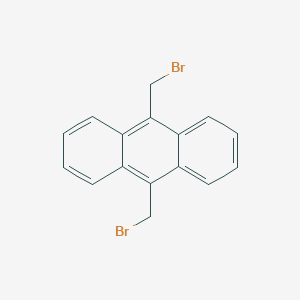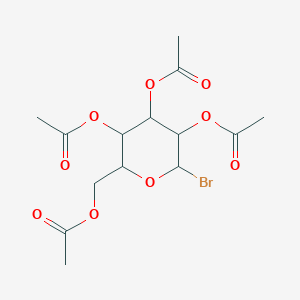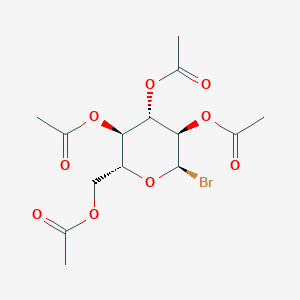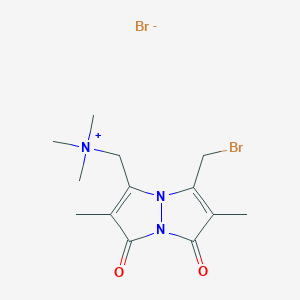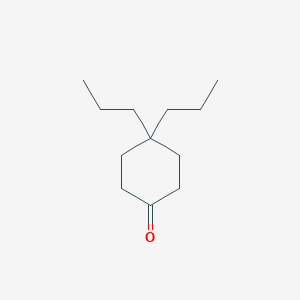
4,4-二丙基环己酮
描述
Synthesis Analysis
The synthesis of cyclohexanone derivatives often involves strategies like 1,3-dipolar cycloaddition reactions, which can yield various complex structures, including spiro[4.5]decane systems, demonstrating the versatility of cyclohexanone as a synthetic intermediate (Ong & Chien, 1996). Additionally, stereospecific construction methods for cyclohexane skeletons have been developed, showcasing the ability to precisely control the stereochemistry of the resulting compounds (Morisaki et al., 2008).
Molecular Structure Analysis
Cyclohexanone derivatives exhibit interesting molecular structures, often studied using X-ray crystallography. For instance, the molecular and crystal structures of diphenyl cyclohexenone derivatives provide insights into the stereochemistry and intermolecular interactions that influence their physical properties (Taffenko et al., 1994).
Chemical Reactions and Properties
Cyclohexanone derivatives participate in various chemical reactions, including photochemical processes leading to cycloaddition products and transformations influenced by the presence of substituents, which affect their chemical behavior (Bunce et al., 1991). The Lewis acid-catalyzed reactions of cyclohexanone derivatives with diselenides and disulfides result in the formation of new bonds, illustrating the compound's reactivity and potential for creating new materials (Yu et al., 2009).
Physical Properties Analysis
The physical properties of cyclohexanone derivatives, such as their liquid crystalline behavior, are of interest for materials science applications. Studies on liquid crystalline polymers containing cyclohexanone moieties reveal their potential for use in advanced materials, demonstrating the impact of molecular structure on physical properties (Aly et al., 2013).
Chemical Properties Analysis
The chemical properties of 4,4-dipropylcyclohexan-1-one and related compounds, such as their reactivity in cycloaddition reactions and the influence of substituents on their chemical behavior, are central to their utility in organic synthesis. The ability to undergo selective reactions and form structurally complex products highlights the importance of cyclohexanone derivatives in chemical research (Liu et al., 2009).
科学研究应用
有机合成和化学转化
与4,4-二丙基环己酮相关的化合物的一个迷人应用是它们在有机合成和化学转化中的作用。例如,与4,4-二丙基环己酮结构相似的化合物已被研究其电化学行为和在合成酚类化合物中的潜力。Gavrilova等人(2009年)探讨了4-卤甲基-4-甲基环己-2,5-二烯-1-酮的电化学行为,展示了它们在还原去卤反应中导致酚类物质的潜力,这对制药和聚合物至关重要Gavrilova et al., 2009。
生物途径抑制
另一个应用领域在于抑制生物途径。Lin等人(2000年)发现3-环丙酰氧基-2-环己烯-1-酮作为4-羟基苯丙酮酸二氧化酶的一种有效的非三酮型抑制剂,对医学和农业研究具有重要意义Lin et al., 2000。
材料科学
在材料科学领域,Aly等人(2013年)合成了一系列新的基于类似于4-甲基环己酮的基团的热致液晶聚(芳基醚)化合物。这些聚合物在广泛的温度范围内表现出向列型向列相,突显了它们在开发具有特定光学和机械性能的先进材料中的潜力Aly et al., 2013。
农业中的乙烯作用抑制
与4,4-二丙基环己酮中的化学官能团类似的化合物在农业中有间接应用。例如,1-甲基环丙烯已被广泛研究其抑制乙烯作用的能力,从而延缓水果和蔬菜的成熟和衰老过程。这对延长易腐烂农产品的货架寿命具有深远影响,已有超过100项研究考察了这类抑制剂的作用、应用和效果Blankenship & Dole, 2003。
属性
IUPAC Name |
4,4-dipropylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMJERYWZOQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=O)CC1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379763 | |
| Record name | 4,4-dipropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dipropylcyclohexan-1-one | |
CAS RN |
123018-62-2 | |
| Record name | 4,4-dipropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

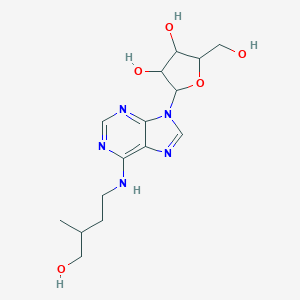
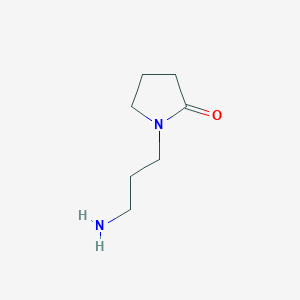
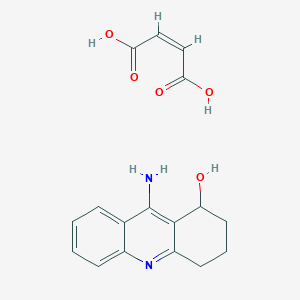
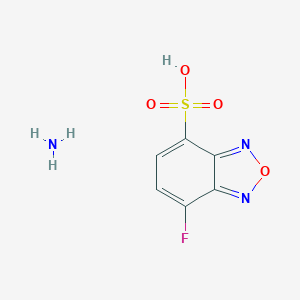
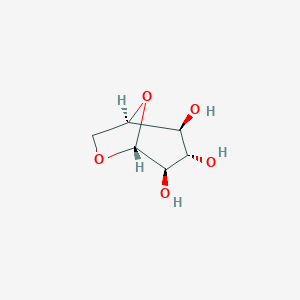
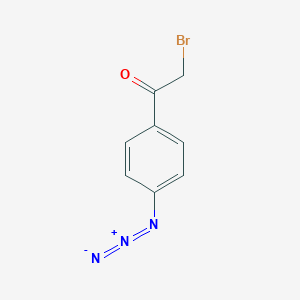
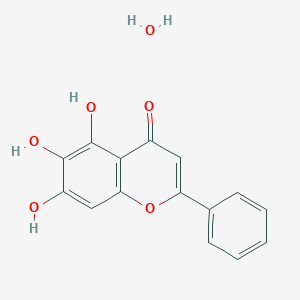
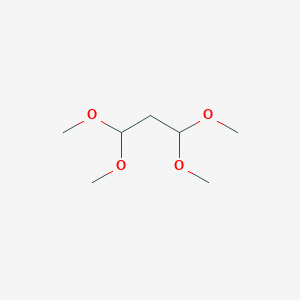
![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)
